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molecular formula C13H11F3N2O2 B2736030 Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 741717-63-5

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B2736030
M. Wt: 284.238
InChI Key: RNOJREZLCGQMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058299B2

Procedure details

A mixture of 3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (2.5 g, 12.0 mmol), copper (I) iodide (0.69 g, 3.6 mmol) and potassium carbonate (3.49 g, 25.3 mmol) in toluene (12 mL) in a round bottom flask was purged with argon. To the reaction mixture was then added iodobenzene (1.61 mL, 14.4 mmol) and racemic trans-N,N′-dimethyl-cyclohexane-1,2-diamine (1.16 mL, 7.2 mmol). The slurry was heated under Ar in an oil bath at 110° C. for 24 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered over a bed of celite. The organic washings were combined and concentrated to give a crude which was purified by silica gel chromatography (Isco 120 g column, 0→30% ethyl acetate/hexanes) to give 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (2.91 g, 85%) as an off-white solid. The NMR spectrum obtained on the sample is compatible with its structure.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.69 g
Type
catalyst
Reaction Step One
Quantity
1.61 mL
Type
reactant
Reaction Step Two
Quantity
1.16 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7]([C:11]([F:14])([F:13])[F:12])=[N:8][NH:9][CH:10]=1)=[O:5])[CH3:2].C(=O)([O-])[O-].[K+].[K+].I[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.CN[C@@H]1CCCC[C@H]1NC>C1(C)C=CC=CC=1.C(OCC)(=O)C.[Cu]I>[CH2:1]([O:3][C:4]([C:6]1[C:7]([C:11]([F:13])([F:14])[F:12])=[N:8][N:9]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:10]=1)=[O:5])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NNC1)C(F)(F)F
Name
Quantity
3.49 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
copper (I) iodide
Quantity
0.69 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
1.61 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Step Three
Name
Quantity
1.16 mL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with argon
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
filtered over a bed of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (Isco 120 g column, 0→30% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NN(C1)C1=CC=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.91 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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